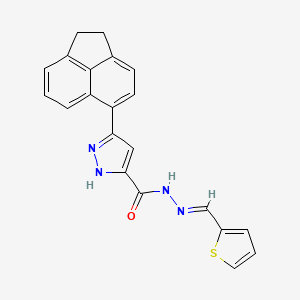![molecular formula C16H12N8O2S B11698227 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11698227.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple heterocyclic rings, including oxadiazole, triazole, and thiophene
Métodos De Preparación
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving appropriate precursors under controlled conditions.
Synthesis of the triazole ring: This step often involves the use of azide and alkyne precursors in a cycloaddition reaction.
Introduction of the thiophene moiety: This can be done through coupling reactions using thiophene derivatives.
Final assembly: The final compound is obtained by condensing the intermediate products under specific conditions, such as refluxing in a suitable solvent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions using continuous flow techniques.
Análisis De Reacciones Químicas
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the heterocyclic rings are replaced by other groups using appropriate reagents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Materials Science: The compound’s heterocyclic rings make it a candidate for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules, as well as in the development of new catalysts and reagents.
Mecanismo De Acción
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound’s interaction with cellular pathways can also induce apoptosis in cancer cells or modulate inflammatory responses.
Comparación Con Compuestos Similares
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-1,2,5-OXADIAZOLE: This compound has a similar oxadiazole structure but differs in its nitro group, which affects its reactivity and applications.
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-1-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}ETHYLIDENE]-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE: This compound features a fluorobenzyl group, which can influence its biological activity and chemical properties.
Propiedades
Fórmula molecular |
C16H12N8O2S |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C16H12N8O2S/c17-14-15(22-26-21-14)24-13(10-5-2-1-3-6-10)12(19-23-24)16(25)20-18-9-11-7-4-8-27-11/h1-9H,(H2,17,21)(H,20,25)/b18-9+ |
Clave InChI |
JCTPJYZESAMIGH-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=CS4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11698158.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698162.png)
![5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11698168.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11698175.png)
![4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11698176.png)

![(4Z)-4-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698187.png)
![3-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11698192.png)
![2-Methylcyclopentyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11698203.png)

![(5E)-5-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698240.png)
